molecular formula C11H14O4 B11737574 1-(2,6-Dihydroxy-4-methoxyphenyl)butan-1-one

1-(2,6-Dihydroxy-4-methoxyphenyl)butan-1-one

Cat. No.: B11737574
M. Wt: 210.23 g/mol
InChI Key: SIAXRISTUAUQAK-UHFFFAOYSA-N
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Description

1-(2,6-Dihydroxy-4-methoxyphenyl)butan-1-one is an organic compound with the molecular formula C11H14O4 It is characterized by the presence of a butanone group attached to a phenyl ring substituted with hydroxyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,6-Dihydroxy-4-methoxyphenyl)butan-1-one can be synthesized through the reaction of 2,6-dihydroxy-4-methoxybenzaldehyde with butanone in the presence of a base catalyst. The reaction typically involves the formation of an intermediate aldol product, which undergoes dehydration to yield the final compound. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 4-6 hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carried out under controlled conditions to maximize yield and purity. Post-reaction, the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dihydroxy-4-methoxyphenyl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2,6-Dihydroxy-4-methoxyphenyl)butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,6-dihydroxy-4-methoxyphenyl)butan-1-one involves its interaction with cellular targets, leading to various biological effects. In cancer cells, the compound induces cell cycle arrest at the G1/G0 phase, leading to apoptosis. This effect is mediated through the upregulation of pro-apoptotic proteins such as Bax and PUMA, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

1-(2,6-Dihydroxy-4-methoxyphenyl)butan-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

1-(2,6-dihydroxy-4-methoxyphenyl)butan-1-one

InChI

InChI=1S/C11H14O4/c1-3-4-8(12)11-9(13)5-7(15-2)6-10(11)14/h5-6,13-14H,3-4H2,1-2H3

InChI Key

SIAXRISTUAUQAK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C=C(C=C1O)OC)O

Origin of Product

United States

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